2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole structure. One common method involves the cyclization of appropriate precursors under specific conditions . For instance, the pyrrolidine ring can be synthesized through a cyclocondensation reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthetic methods and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Benzodiazole: A fused ring system containing nitrogen atoms.
Pyrrolizines: Compounds with a similar pyrrolidine ring fused to other heterocycles.
Uniqueness
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties . This unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C11H17N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h10,12H,1-7H2,(H,13,14) |
InChI Key |
OMLFQIKPYLMTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3 |
Origin of Product |
United States |
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